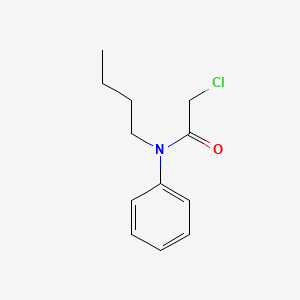
n-Butyl-2-chloro-n-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl-2-chloro-n-phenylacetamide: is an organic compound with the molecular formula C12H16ClNO. It is a member of the amide family and is characterized by the presence of a butyl group, a chloro group, and a phenylacetamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Butyl-2-chloro-n-phenylacetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: n-Butyl-2-chloro-n-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products Formed:
Substitution Reactions: Products include substituted amides or thioamides.
Reduction Reactions: Products include primary or secondary amines.
Oxidation Reactions: Products include nitro or sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
n-Butyl-2-chloro-n-phenylacetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of n-Butyl-2-chloro-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Acetanilide: Similar structure but lacks the butyl and chloro groups.
Benzamide: Similar structure but lacks the butyl and chloro groups.
Formanilide: Similar structure but lacks the butyl and chloro groups.
Uniqueness: n-Butyl-2-chloro-n-phenylacetamide is unique due to the presence of the butyl and chloro groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets compared to similar compounds.
Propiedades
Número CAS |
2567-53-5 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-butyl-2-chloro-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
CWNLORRUNMOBMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
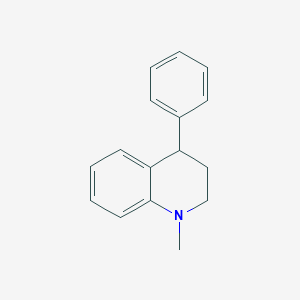
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)

![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)
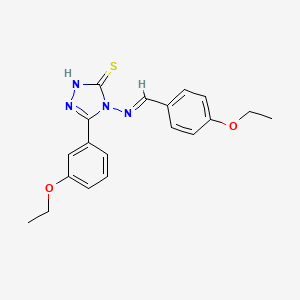
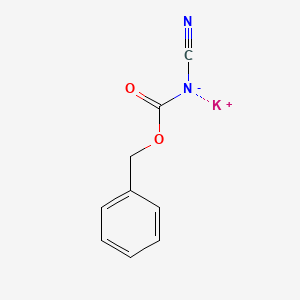

![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)
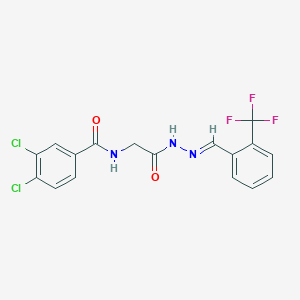
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)
